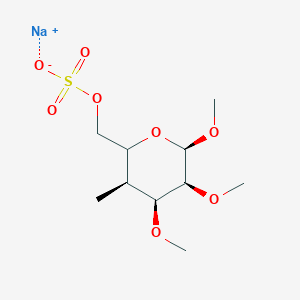
D-RIBULOSE 1 5-BISPHOSPHATE SODIUM SALT
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-Ribulose 1,5-bisphosphate sodium salt, also known as RuDP, is a component of the Calvin cycle . It is metabolized into glycerate 3-phosphate (G3P) by the enzyme ribulose bisphosphate carboxylase/oxygenase (RuBisCO) . RuDP is used to identify, differentiate, and characterize RuBisCO .
Synthesis Analysis
The synthesis of D-Ribulose 1,5-bisphosphate sodium salt is closely related to the Calvin-Benson-Bassham (CBB) cycle . The CBB cycle involves the fixation of atmospheric carbon dioxide (CO2) and plays a key role in plant metabolism by providing metabolic intermediates for starch and sucrose biosynthesis . The first step of the cycle involves the enzyme RuBisCO, which catalyzes the incorporation of inorganic carbon into 3-phosphoglyceric acid (3PGA) . The following steps include ten enzymes that catalyze the regeneration of RuBP, the substrate of RuBisCO .
Molecular Structure Analysis
The molecular structure of D-Ribulose 1,5-bisphosphate sodium salt is represented by the empirical formula C5H12O11P2 · xNa+ · yH2O . The molecular weight of the compound is 310.09 (anhydrous free acid basis) .
Chemical Reactions Analysis
D-Ribulose 1,5-bisphosphate sodium salt is involved in the Calvin cycle, where it is metabolized into glycerate 3-phosphate (G3P) by the enzyme RuBisCO .
Physical And Chemical Properties Analysis
D-Ribulose 1,5-bisphosphate sodium salt is a white powder . It is soluble in water, with a solubility of approximately 50 mg/mL, producing a clear, colorless to light yellow solution . The compound should be stored at a temperature of -20°C .
Wirkmechanismus
The mechanism of action of D-Ribulose 1,5-bisphosphate sodium salt is primarily through its role in the Calvin cycle . It is metabolized into glycerate 3-phosphate (G3P) by the enzyme RuBisCO . RuBisCO catalyzes the incorporation of inorganic carbon into 3-phosphoglyceric acid (3PGA), and the subsequent steps involve ten enzymes that catalyze the regeneration of RuBP, the substrate of RuBisCO .
Safety and Hazards
D-Ribulose 1,5-bisphosphate sodium salt is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is toxic if swallowed, in contact with skin, or if inhaled . It causes serious eye irritation and may cause respiratory irritation . It should be handled with appropriate safety measures, including wearing protective gloves, clothing, and eye/face protection . It should be used only in a well-ventilated area or outdoors .
Eigenschaften
CAS-Nummer |
108321-97-7 |
|---|---|
Produktname |
D-RIBULOSE 1 5-BISPHOSPHATE SODIUM SALT |
Molekularformel |
C5H8Na4O11P2 |
Molekulargewicht |
398.017022 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













